molecular formula C17H25N3O2S B5963088 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone

Cat. No. B5963088
M. Wt: 335.5 g/mol
InChI Key: PMUXVGOXSAVOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as AZTTP and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of AZTTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Studies have shown that AZTTP can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of certain bacteria and viruses. Additionally, AZTTP has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using AZTTP in lab experiments is its potential as a multifunctional agent, exhibiting antitumor, antibacterial, antiviral, and anti-inflammatory properties. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to optimize its use in specific applications.

Future Directions

Further research is needed to fully understand the mechanism of action of AZTTP and to optimize its use in various applications. Additionally, studies could be conducted to investigate the potential of AZTTP as a drug delivery system or in combination with other agents for enhanced therapeutic effects.

Synthesis Methods

The synthesis of AZTTP involves the reaction of 1-azepanone with 2-thiophenemethanol to form 2-(2-thiophenemethyl)-1-azepanol, which is then reacted with ethyl chloroformate to form 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2-thienylmethyl)-2-piperazinone.

Scientific Research Applications

AZTTP has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit antitumor, antibacterial, and antiviral properties. Additionally, AZTTP has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-(thiophen-2-ylmethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(19-8-3-1-2-4-9-19)12-15-17(22)18-7-10-20(15)13-14-6-5-11-23-14/h5-6,11,15H,1-4,7-10,12-13H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUXVGOXSAVOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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